Cas no 89660-30-0 (8H-Purin-8-one, 2-chloro-7,9-dihydro-9-phenyl-)

8H-Purin-8-one, 2-chloro-7,9-dihydro-9-phenyl- structure
89660-30-0 structure
Product Name:8H-Purin-8-one, 2-chloro-7,9-dihydro-9-phenyl-
CAS No:89660-30-0
MF:C11H7ClN4O
MW:246.652480363846
CID:593114
PubChem ID:71325509
Update Time:2025-11-01

8H-Purin-8-one, 2-chloro-7,9-dihydro-9-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 8H-Purin-8-one, 2-chloro-7,9-dihydro-9-phenyl-
    • 2-chloro-9-phenyl-7H-purin-8-one
    • DTXSID80754837
    • SCHEMBL24654511
    • 2-Chloro-9-phenyl-7H-purin-8(9H)-one
    • 2-chloro-9-phenyl-8,9-dihydro-7H-purin-8-one
    • 89660-30-0
    • TQR1159
    • 2-Chloro-9-phenyl-7,9-dihydro-8H-purin-8-one
    • Inchi: 1S/C11H7ClN4O/c12-10-13-6-8-9(15-10)16(11(17)14-8)7-4-2-1-3-5-7/h1-6H,(H,14,17)
    • InChI Key: OTUXAOCYXKQYJM-UHFFFAOYSA-N
    • SMILES: ClC1N=CC2=C(N=1)N(C(N2)=O)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 246.0308386g/mol
  • Monoisotopic Mass: 246.0308386g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 58.1Ų

8H-Purin-8-one, 2-chloro-7,9-dihydro-9-phenyl- Pricemore >>

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Additional information on 8H-Purin-8-one, 2-chloro-7,9-dihydro-9-phenyl-

Comprehensive Overview of 8H-Purin-8-one, 2-chloro-7,9-dihydro-9-phenyl- (CAS No. 89660-30-0)

The compound 8H-Purin-8-one, 2-chloro-7,9-dihydro-9-phenyl- (CAS No. 89660-30-0) is a specialized purine derivative that has garnered significant attention in pharmaceutical and biochemical research. With its unique molecular structure featuring a chloro substitution at the 2-position and a phenyl group at the 9-position, this compound serves as a critical intermediate in the synthesis of nucleoside analogs and other bioactive molecules. Researchers are increasingly exploring its potential applications in drug discovery, particularly in targeting enzymes involved in cellular signaling pathways.

One of the most searched questions related to 8H-Purin-8-one derivatives is their role in cancer therapeutics. Recent studies highlight its utility in modulating kinase activity, making it a candidate for precision medicine approaches. The compound’s chlorophenyl moiety enhances its binding affinity to specific protein targets, a feature highly valued in structure-activity relationship (SAR) studies. This aligns with the growing demand for small-molecule inhibitors in oncology, a trending topic in 2024.

From a synthetic chemistry perspective, CAS No. 89660-30-0 is often discussed in forums focusing on heterocyclic compound optimization. Its stability under physiological conditions and compatibility with cross-coupling reactions make it a versatile building block. Laboratories frequently inquire about its purity standards and handling protocols, reflecting its importance in high-throughput screening (HTS) workflows. These aspects are critical for researchers working on fragment-based drug design, another hot topic in AI-driven drug development.

Environmental and regulatory considerations also play a role in the discourse around 2-chloro-7,9-dihydro-9-phenyl-8H-purin-8-one. While not classified as hazardous, its biodegradability and ecotoxicological profile are frequently evaluated to comply with green chemistry principles. This resonates with the broader scientific community’s shift toward sustainable synthesis methods, a key focus area in grant-funded research.

In summary, 8H-Purin-8-one, 2-chloro-7,9-dihydro-9-phenyl- represents a multifaceted compound bridging medicinal chemistry and molecular biology. Its relevance to drug discovery pipelines and alignment with AI-aided research trends ensures its continued prominence in scientific literature. For those seeking CAS 89660-30-0 suppliers or technical data sheets, verifying batch-specific analytics is recommended to ensure reproducibility in experimental settings.

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